molecular formula C21H20N4O2S B2643717 1-benzyl-3-(benzyloxy)-N-(4,5-dihydrothiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1013759-67-5

1-benzyl-3-(benzyloxy)-N-(4,5-dihydrothiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2643717
CAS RN: 1013759-67-5
M. Wt: 392.48
InChI Key: LWMBDSAOPQNFRR-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(4,5-dihydrothiazol-2-yl)-1H-pyrazole-4-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTP is a pyrazole derivative that has been synthesized through a multi-step process involving the reaction of various reagents. In

Scientific Research Applications

Synthesis and Antibacterial Properties

Research has been conducted on novel analogs of pyrazole derivatives, which share a similar structural framework with the specified compound, demonstrating their synthesis and promising antibacterial activity. For instance, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have shown significant antibacterial activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines at concentrations exhibiting antibacterial activity. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been investigated, providing insights into the molecular interactions and stability of such compounds. These studies contribute to understanding the structural requirements for biological activity and could guide the design of new compounds with enhanced efficacy (Kumara et al., 2017).

Antiviral Activities

Another study focused on benzamide-based 5-aminopyrazoles, which are synthesized through a novel route, revealed significant antiviral activities against the H5N1 influenza virus. This highlights the potential of pyrazole derivatives in developing antiviral agents, offering a promising avenue for treating viral infections (Hebishy et al., 2020).

Drug-likeness and Microbial Investigation

In silico studies, along with in vitro microbial investigations, have been utilized to evaluate the drug-likeness properties and antimicrobial activities of synthesized compounds. These approaches allow for the rapid screening of potential drug candidates, demonstrating the utility of pyrazole derivatives as promising compounds for further pharmaceutical development (Pandya et al., 2019).

properties

IUPAC Name

1-benzyl-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(23-21-22-11-12-28-21)18-14-25(13-16-7-3-1-4-8-16)24-20(18)27-15-17-9-5-2-6-10-17/h1-10,14H,11-13,15H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMBDSAOPQNFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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